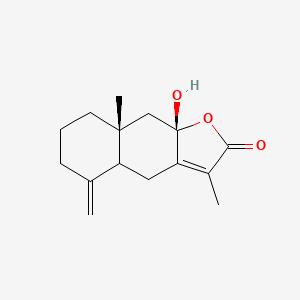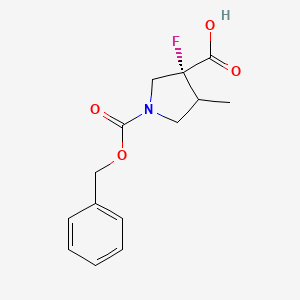
(3R,4R)-1-benzyloxycarbonyl-3-fluoro-4-methyl-pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-1-benzyloxycarbonyl-3-fluoro-4-methyl-pyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structural features, including a benzyloxycarbonyl group, a fluorine atom, and a methyl group attached to a pyrrolidine ring. The stereochemistry of the compound is defined by the (3R,4R) configuration, which plays a crucial role in its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-benzyloxycarbonyl-3-fluoro-4-methyl-pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor.
Introduction of the Fluorine Atom: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Benzyloxycarbonyl Protection: The benzyloxycarbonyl group is introduced using benzyl chloroformate in the presence of a base like triethylamine.
Final Coupling and Purification:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-1-benzyloxycarbonyl-3-fluoro-4-methyl-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or sodium methoxide to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(3R,4R)-1-benzyloxycarbonyl-3-fluoro-4-methyl-pyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as an intermediate in the production of fine chemicals.
Mécanisme D'action
The mechanism of action of (3R,4R)-1-benzyloxycarbonyl-3-fluoro-4-methyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets with high specificity, modulating their activity and triggering downstream biological effects. The fluorine atom and the chiral centers play a crucial role in determining the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R)-1-benzyloxycarbonyl-3-hydroxy-4-methyl-pyrrolidine-3-carboxylic acid: Similar structure but with a hydroxy group instead of a fluorine atom.
(3R,4R)-1-benzyloxycarbonyl-3-chloro-4-methyl-pyrrolidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
(3R,4R)-1-benzyloxycarbonyl-3-bromo-4-methyl-pyrrolidine-3-carboxylic acid: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (3R,4R)-1-benzyloxycarbonyl-3-fluoro-4-methyl-pyrrolidine-3-carboxylic acid imparts unique properties, such as increased metabolic stability and enhanced binding affinity to specific molecular targets. This makes the compound particularly valuable in applications where these properties are desirable, such as in drug development and biochemical research.
Propriétés
Formule moléculaire |
C14H16FNO4 |
|---|---|
Poids moléculaire |
281.28 g/mol |
Nom IUPAC |
(3R)-3-fluoro-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H16FNO4/c1-10-7-16(9-14(10,15)12(17)18)13(19)20-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,17,18)/t10?,14-/m0/s1 |
Clé InChI |
SICBATVQYRCHKT-SBNLOKMTSA-N |
SMILES isomérique |
CC1CN(C[C@]1(C(=O)O)F)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC1CN(CC1(C(=O)O)F)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


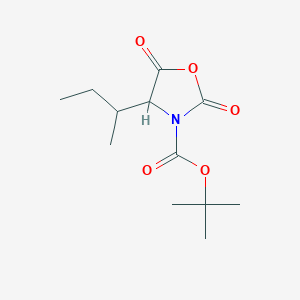
![1-Tert-butyl 4-methyl 2-[amino(phenyl)methyl]butanedioate](/img/structure/B14793398.png)
![3H-Pyrazol-3-one, 4-[2-(4-chlorophenyl)diazenyl]-2,4-dihydro-2-methyl-5-(trifluoromethyl)-](/img/structure/B14793399.png)
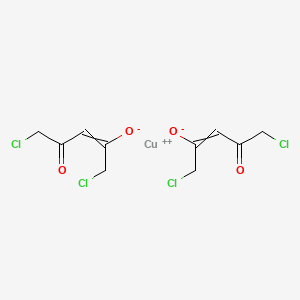

![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14793429.png)


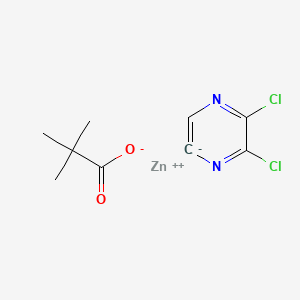
![Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B14793459.png)

![2-[ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B14793468.png)

